molecular formula C19H38O B14683602 2-Decyl-3-(4-methylhexyl)oxirane CAS No. 35898-60-3

2-Decyl-3-(4-methylhexyl)oxirane

Cat. No.: B14683602
CAS No.: 35898-60-3
M. Wt: 282.5 g/mol
InChI Key: QEGHISCKLVWQRG-UHFFFAOYSA-N
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Description

It is a sex pheromone found in moths, such as the gypsy moth (Lymantria dispar), and is used to attract mates . This compound is a type of epoxide, which is a three-membered ring structure containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two main methods for synthesizing 2-Decyl-3-(4-methylhexyl)oxirane:

    Chiral Pool Synthesis: This method involves using chiral starting materials to construct the desired stereochemistry.

    Asymmetric Epoxidation: This method is quicker, easier, and more cost-effective. It involves constructing an epoxide ring from diols through processes such as filtration and chromatography.

Industrial Production Methods

Industrial production of epoxides, including this compound, typically involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-3-(4-methylhexyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Decyl-3-(4-methylhexyl)oxirane has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-Decyl-3-(4-methylhexyl)oxirane is its role as a sex pheromone. Female moths release this compound to attract male moths for mating. The compound binds to specific receptors in the male moths, triggering a behavioral response that leads them to the female . This mechanism involves molecular targets such as olfactory receptors and neural pathways in the moths.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decyl-3-(4-methylhexyl)oxirane is unique due to its specific role as a sex pheromone in gypsy moths. Its structure allows it to effectively bind to olfactory receptors in male moths, making it highly effective in disrupting mating patterns and controlling moth populations .

Properties

CAS No.

35898-60-3

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

2-decyl-3-(4-methylhexyl)oxirane

InChI

InChI=1S/C19H38O/c1-4-6-7-8-9-10-11-12-15-18-19(20-18)16-13-14-17(3)5-2/h17-19H,4-16H2,1-3H3

InChI Key

QEGHISCKLVWQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCC(C)CC

Origin of Product

United States

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